Step Yield Improvement in Cariprazine Key Intermediate Synthesis: 4-N-BOC-cyclohexyacetic Acid Methyl Ester vs. Alternative Route
In the synthesis of the cariprazine key intermediate, use of trans-(N-Boc-4-aminocyclohexyl)acetic acid derivatives—of which 4-N-BOC-cyclohexyacetic acid methyl ester is the esterified form—enables a significantly higher-yielding reduction step compared to classical methods employing p-toluenesulfonyl chloride activation. A patented process reports that the classical SMO1-piperazine docking step is plagued by incomplete reaction below 80°C and thermal degradation of the intermediate beginning at 60°C, resulting in yields limited to 75-80% and reaction times of 10-12 hours [1]. In contrast, the Boc-protected acid derivative route achieves a 92% isolated yield in the borane-mediated reduction step to the corresponding ethanol intermediate, with HPLC purity of 96% [1].
| Evidence Dimension | Isolated yield in key reduction or coupling step |
|---|---|
| Target Compound Data | 92% isolated yield; 96% HPLC purity |
| Comparator Or Baseline | Classical p-toluenesulfonyl chloride activation route: 75-80% yield |
| Quantified Difference | 12-17 absolute percentage point yield advantage |
| Conditions | Target: borane-THF reduction at 0°C, 3 hours; Comparator: piperazine docking at >80°C, 10-12 hours |
Why This Matters
A 12-17% absolute yield increase at the intermediate stage directly reduces raw material costs and improves process mass intensity for pharmaceutical manufacturing.
- [1] Taizhou Jingying Chenghua Pharmaceutical Technology Co., Ltd. Preparation method of cariprazine intermediate. Chinese Patent Application CN114539184A, published May 27, 2022. View Source
